molecular formula C10H12BrNO2 B1323328 (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide CAS No. 190961-15-0

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide

货号: B1323328
CAS 编号: 190961-15-0
分子量: 258.11 g/mol
InChI 键: JCPYSZVJRRFVQW-FVGYRXGTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure and Stereochemical Configuration

The molecular structure of this compound is characterized by a bicyclic tetrahydroisoquinoline core system bearing a carboxylic acid functionality at the 3-position. The compound possesses the molecular formula C₁₀H₁₁NO₂·HBr, which can also be represented as C₁₀H₁₂BrNO₂ in its salt form, with a molecular weight of 258.11-258.12 g/mol depending on the source precision. The International Union of Pure and Applied Chemistry name for this compound is 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrobromide.

The stereochemical configuration is defined by the S-absolute configuration at the 3-carbon position, where the carboxylic acid group is attached. This specific stereochemistry is crucial for the compound's biological activity and pharmaceutical applications. The tetrahydroisoquinoline scaffold consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring, creating a rigid bicyclic framework that constrains the spatial arrangement of functional groups.

Table 1: Fundamental Molecular Properties

Property Value Source
CAS Number 190961-15-0
Molecular Formula C₁₀H₁₁NO₂·HBr
Alternative Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11-258.12 g/mol
Stereochemistry S-configuration at C-3
Purity (typical) ≥95%

The InChI representation provides unambiguous structural identification: InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1. This notation clearly indicates the presence of both the organic acid component and the hydrogen bromide component in a 1:1 stoichiometric ratio.

Crystallographic Characterization and Hydrogen-Bonding Networks

The crystallographic properties of this compound are significantly influenced by the formation of extensive hydrogen-bonding networks characteristic of organic acid hydrobromide salts. The physical state of the compound is described as an off-white solid, indicating a crystalline structure with specific packing arrangements.

The hydrogen-bonding network in this hydrobromide salt likely involves multiple interaction types. The carboxylic acid group can participate in hydrogen bonding through both its carbonyl oxygen and hydroxyl group, while the protonated nitrogen in the tetrahydroisoquinoline ring system serves as a hydrogen bond donor. The bromide anion acts as a hydrogen bond acceptor, facilitating the formation of ionic interactions that stabilize the crystal lattice.

Hydrogen bromide forms particularly strong hydrogen bonds due to the electronegativity difference and the size of the bromide ion. In aqueous solutions, hydrogen bromide demonstrates exceptional solubility, with concentrations reaching 221 grams per 100 milliliters at 0°C and maintaining high solubility across various temperatures. This property of hydrogen bromide contributes to the enhanced solubility characteristics of the hydrobromide salt form.

The crystalline structure is expected to exhibit extended three-dimensional networks where bromide anions bridge protonated nitrogen centers while simultaneously coordinating with carboxylic acid protons. These interactions create a stable lattice structure that accounts for the compound's solid-state stability and defined melting characteristics.

Solubility, Stability, and Salt Formation Rationale

The transformation of the free carboxylic acid to its hydrobromide salt represents a strategic approach to optimize the compound's physicochemical properties for research and pharmaceutical applications. The salt formation rationale centers on several key advantages that the hydrobromide form provides over the free acid.

Enhanced solubility constitutes the primary driver for hydrobromide salt formation. The ionic nature of the salt significantly improves water solubility compared to the neutral carboxylic acid, facilitating dissolution in aqueous media essential for biological assays and pharmaceutical formulations. This improvement stems from the favorable hydration of both the protonated amine and the bromide anion, creating energetically favorable solvation shells in polar solvents.

Table 2: Stability and Storage Requirements

Parameter Specification Source
Storage Temperature 0-8°C
Physical Form Off-white solid
Stability Enhanced vs. free acid
Purity Maintenance ≥95% under proper storage

The stability profile of the hydrobromide salt demonstrates significant improvements over the free acid form. Storage requirements specify maintenance at 0-8°C to preserve compound integrity. The ionic interactions within the salt structure provide protection against degradation pathways that might affect the free acid, including potential cyclization reactions or oxidative processes that could compromise the carboxylic acid functionality.

Salt formation also improves handling characteristics during synthesis and purification processes. The crystalline nature of the hydrobromide salt facilitates isolation through crystallization techniques, enabling purification to pharmaceutical-grade standards of 95% or higher purity. This crystallization behavior contrasts with potentially oily or amorphous characteristics that might be observed with the free acid under certain conditions.

Comparative Analysis of Free Acid vs. Hydrobromide Salt Forms

The comparative analysis between the free acid and hydrobromide salt forms of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid reveals substantial differences across multiple physicochemical parameters that directly impact the compound's utility in research and pharmaceutical applications.

Molecular weight differences represent the most obvious distinction, with the hydrobromide salt exhibiting an increase of approximately 81 mass units due to the addition of hydrogen bromide (molecular weight of HBr = 80.91 g/mol). This mass difference affects stoichiometric calculations in synthetic procedures and must be considered when designing reactions or formulations.

Solubility characteristics show dramatic improvements in the salt form. While specific solubility data for the free acid is not provided in the available sources, the general principle that organic acid salts exhibit enhanced aqueous solubility compared to their neutral forms is well-established. The hydrobromide salt benefits from the high solubility characteristics of hydrogen bromide, which maintains solubility levels above 190 grams per 100 milliliters across a wide temperature range.

Table 3: Comparative Properties Analysis

Property Free Acid Form Hydrobromide Salt Form
Molecular Formula C₁₀H₁₁NO₂ C₁₀H₁₂BrNO₂
Approximate MW ~177 g/mol 258.11 g/mol
Physical State Variable Off-white solid
Water Solubility Limited Enhanced
Stability Moderate Improved
Purification Challenging Crystallization-friendly

Thermal stability differences emerge from the distinct molecular interactions present in each form. The free acid relies primarily on intermolecular hydrogen bonding between carboxylic acid groups, while the salt form benefits from ionic interactions that typically provide greater lattice energy and thermal stability. This enhanced stability translates to improved shelf-life and reduced degradation under normal storage conditions.

The crystalline properties of the hydrobromide salt offer significant advantages for pharmaceutical applications. The well-defined solid form enables consistent particle size distribution, improved flow properties for manufacturing processes, and reproducible dissolution characteristics. These properties are particularly valuable in pharmaceutical development where consistent physical properties directly impact bioavailability and therapeutic efficacy.

From an analytical chemistry perspective, the hydrobromide salt provides advantages in detection and quantification methods. The presence of bromine offers additional analytical handles for techniques such as elemental analysis or mass spectrometry, while the ionic nature facilitates electrochemical detection methods. These analytical advantages make the hydrobromide salt particularly suitable for biochemical studies exploring enzyme activities and metabolic pathways.

属性

IUPAC Name

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPYSZVJRRFVQW-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190961-15-0
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190961-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Starting Materials and Initial Hydrogenation

  • The synthesis typically begins with commercially available isoquinoline or its derivatives as the starting material.
  • Isoquinoline undergoes catalytic hydrogenation to produce 1,2,3,4-tetrahydroisoquinoline, reducing the aromatic ring to the tetrahydro form.
  • Catalysts commonly used include palladium or platinum on carbon under hydrogen atmosphere, with reaction conditions optimized for complete hydrogenation without over-reduction or side reactions.

Chiral Resolution to Obtain the (S)-Enantiomer

  • The hydrogenation step yields a racemic mixture of 1,2,3,4-tetrahydroisoquinoline.
  • Chiral resolution is performed to isolate the (S)-enantiomer, which is critical for biological activity.
  • Resolution methods include:
    • Use of chiral acids to form diastereomeric salts, which can be separated by crystallization.
    • Chiral chromatography techniques such as simulated moving bed chromatography for industrial scale.
  • These methods ensure high enantiomeric excess and purity of the (S)-enantiomer.

Carboxylation to Introduce the Carboxylic Acid Group

  • The (S)-1,2,3,4-tetrahydroisoquinoline is carboxylated to introduce the carboxylic acid functionality at the 3-position.
  • This is typically achieved by reaction with carbon dioxide under high pressure and elevated temperature conditions.
  • The carboxylation step is carefully controlled to avoid side reactions and to maximize yield of the desired acid derivative.

Formation of the Hydrobromide Salt

  • The free carboxylic acid is converted into its hydrobromide salt by reaction with hydrobromic acid.
  • This salt formation enhances the compound’s solubility and stability, facilitating handling and further applications.
  • The hydrobromide salt is typically isolated by crystallization from suitable solvents.

Pictet-Spengler Reaction Approach

  • An alternative synthetic route involves the Pictet-Spengler cyclization of phenylalanine derivatives with formaldehyde or paraformaldehyde in the presence of hydrobromic acid.
  • This method forms the tetrahydroisoquinoline ring system directly with the carboxylic acid functionality.
  • Reaction conditions are typically 50 to 80°C for 0.5 to 36 hours, often completed within 3 to 12 hours.
  • The process avoids mutagenic byproducts associated with hydrochloric acid catalysis by using hydrobromic acid instead.

Isolation and Purification

  • The product or its salt can be purified by conventional organic chemistry techniques such as filtration, extraction, washing, drying, concentration, recrystallization, and chromatography.
  • The free base form can be obtained by treating the hydrobromide salt with organic or inorganic bases (e.g., trialkyl amines, alkali hydroxides) in biphasic solvent systems (water and chlorinated solvents like dichloromethane).
  • pH control (8.0–9.0) and temperature (0–10°C) are critical during free base isolation to maintain compound integrity.
Step Description Typical Conditions Notes
Starting Material Isoquinoline or derivatives Commercially available Purity affects downstream reactions
Hydrogenation Catalytic hydrogenation to tetrahydroisoquinoline Pd/C or Pt/C catalyst, H2 atmosphere Avoid over-reduction
Chiral Resolution Separation of (S)-enantiomer Chiral acids or chiral chromatography High enantiomeric excess required
Carboxylation Introduction of carboxylic acid group CO2 under high pressure and temperature Controlled to prevent side reactions
Salt Formation Conversion to hydrobromide salt Reaction with hydrobromic acid Enhances solubility and stability
Alternative Pictet-Spengler Cyclization of phenylalanine derivative with formaldehyde 50–80°C, 0.5–36 h, hydrobromic acid catalyst Avoids mutagenic byproducts from HCl use
Purification Filtration, extraction, recrystallization, chromatography Standard organic chemistry methods Critical for pharmaceutical-grade purity
  • The use of hydrobromic acid in the Pictet-Spengler reaction avoids the formation of mutagenic bis(chloromethyl)ether, a problem encountered with hydrochloric acid catalysis.
  • Industrial synthesis employs continuous flow reactors and optimized chiral catalysts to improve yield and enantiomeric purity.
  • Advanced separation techniques such as simulated moving bed chromatography are used for efficient chiral resolution at scale.
  • The free base and salt forms are interconverted under controlled pH and temperature to facilitate downstream synthetic steps or formulation.

The preparation of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is well-established through multiple synthetic routes. The most common approach involves hydrogenation of isoquinoline, chiral resolution, carboxylation, and salt formation. Alternatively, the Pictet-Spengler reaction using hydrobromic acid provides a direct and safer route to the tetrahydroisoquinoline carboxylic acid derivatives. Industrial methods focus on scalability, safety, and purity, employing continuous flow processes and advanced chiral separation techniques. The hydrobromide salt form is preferred for its enhanced solubility and stability, making it valuable for pharmaceutical research and applications.

科学研究应用

Inhibition of Enzymes

One of the primary applications of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is its use as an inhibitor of specific enzymes involved in disease processes.

  • Aminopeptidase N/CD13 Inhibitors : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against aminopeptidase N (APN/CD13), which is implicated in tumor progression and metastasis. A study synthesized a series of novel derivatives and evaluated their inhibitory effects, finding that many compounds showed higher activity against APN than matrix metalloproteinase-2 (MMP-2) .
  • Histone Deacetylases : Another notable application is as an inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are associated with cancer development. Compounds derived from (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid have shown potent inhibitory effects against HDACs in preliminary biological screenings .

Synthesis and Derivative Development

The synthesis of this compound allows for the creation of various derivatives that enhance its biological activity.

Novel Derivatives

  • Tricyclic Compounds : The compound has been utilized in the synthesis of tricyclic derivatives through iminium cation cyclization methods. These derivatives have been evaluated for their biological activities, revealing potential therapeutic benefits .
  • Acylated Derivatives : Acylation of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid has led to the development of new compounds with enhanced pharmacological properties. These derivatives are designed to improve bioavailability and target specificity for therapeutic applications .

Therapeutic Potential

The therapeutic potential of this compound extends beyond enzyme inhibition.

Active Agent Delivery Systems

Research has explored the incorporation of this compound into active agent delivery systems aimed at improving the bioavailability and efficacy of therapeutic agents. For example:

  • Peptide Conjugates : The compound can be conjugated with peptides to enhance cellular uptake and targeted delivery to specific tissues or tumors . This approach aims to improve the pharmacokinetic profiles of drugs while minimizing side effects.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives in clinical and experimental settings.

StudyApplicationFindings
Bioorganic & Medicinal Chemistry (2011)Inhibition of Aminopeptidase NSeveral derivatives showed significant inhibitory activity against APN/CD13 compared to controls .
Bioorganic & Medicinal Chemistry (2010)Inhibition of Histone DeacetylasesCompounds exhibited potent HDAC inhibitory activity with implications for cancer therapy .
Patent CA1331615CSynthesis and ApplicationDescribes methods for synthesizing acylated derivatives with enhanced biological activity .

作用机制

The mechanism of action of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in neurotransmitter synthesis or modulate receptor activity in the central nervous system.

相似化合物的比较

Structural Analogs and Isomers

Enantiomers: (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid
  • Structural Impact : The (R)-enantiomer adopts distinct conformational preferences in peptides, favoring β-bend and helical structures due to constrained side-chain geometry .
  • Functional Differences: Unlike S-THIQ-HBr, the (R)-form lacks reported organocatalytic activity but is utilized in peptide engineering to modulate secondary structures .
Positional Isomers: 1-Carboxylic Acid Derivatives
  • (S)-1,2,3,4-Tetrahydro-1-isoquinolinecarboxylic acid (Similarity: 0.94): The shift of the carboxylic acid group from position 3 to 1 reduces conformational rigidity, diminishing its utility in catalysis .
Substituted Derivatives
  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Similarity: 0.96): Methylation at position 2 enhances lipophilicity but reduces solubility, limiting its use in aqueous-phase reactions .

Salt Forms and Physicochemical Properties

Compound Name Similarity Score Key Properties Applications
S-THIQ hydrochloride 0.98 High solubility in polar solvents Biochemical inhibitors (e.g., APH(2'')-IVa studies)
S-THIQ hydrobromide (S-THIQ-HBr) - Enhanced stability in solid state Pharmaceutical intermediates
S-THIQ p-toluenesulfonate - Improved crystallinity Peptide synthesis protecting groups

Key Observations :

  • The hydrochloride salt is preferred in solution-phase reactions due to solubility, whereas the hydrobromide form offers stability in storage .
  • Tosylate derivatives facilitate selective protection in peptide chain elongation .

Functionalized Derivatives in Drug Discovery

N-Functionalized Amides/Thioamides
  • Organocatalytic Activity: S-THIQ-HBr derivatives like N-benzyl amides show superior aldol reaction catalysis (yields >80%) compared to proline-based catalysts, attributed to enhanced π-π interactions .
  • Thioamide Derivatives : Exhibit reduced catalytic efficiency but improved resistance to proteolysis, suggesting utility in stable peptide therapeutics .
Fmoc-Protected Derivatives
  • Example : (S)-Fmoc-THIQ (CAS 136030-33-6) is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting group compatibility .

生物活性

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of tetrahydroisoquinoline (THIQ), which is known for its structural diversity and biological relevance. The molecular formula is C10H12BrNO2C_{10}H_{12}BrNO_2, with a molecular weight of approximately 260.11 g/mol. The compound exhibits a solid form with a melting point greater than 300 °C and is soluble in various organic solvents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of THIQ derivatives. For instance, a study on 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid demonstrated significant antiproliferative activity against colorectal cancer (CRC) in vivo. The compound was administered at doses of 10 and 25 mg/kg for 15 days to DMH-induced CRC rats. Key findings included:

  • Histopathological Analysis : M1 treatment showed protective effects against CRC.
  • Biochemical Markers : M1 significantly reduced the levels of interleukin-6 (IL-6), a cytokine involved in cancer progression.
  • Gene Expression : The compound inhibited the overexpression of oncogenic signaling pathways involving JAK2 and STAT3 .

These findings suggest that this compound may exert its anticancer effects through modulation of inflammatory pathways and oncogenic signaling.

Neuroprotective Effects

Tetrahydroisoquinolines have also been investigated for their neuroprotective properties. Research indicates that certain THIQ derivatives can protect neuronal cells from oxidative stress and apoptosis. Mechanisms may involve:

  • Antioxidant Activity : THIQ compounds can scavenge free radicals and reduce oxidative damage in neuronal tissues.
  • Modulation of Neurotransmitter Systems : Some derivatives enhance dopamine receptor activity, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways : By downregulating pro-inflammatory cytokines such as IL-6.
  • Interference with Oncogenic Signaling : Targeting pathways like JAK2/STAT3 that are crucial for cancer cell survival and proliferation.
  • Antioxidant Defense : Enhancing cellular defenses against oxidative stress.

Study on Anticancer Activity

A notable study conducted by researchers evaluated the effects of THIQ derivatives on CRC models. The results indicated that M1 not only inhibited tumor growth but also restored metabolic profiles disrupted by cancer progression. This was assessed using NMR-based serum metabolic profiling .

Neuroprotection Research

Another investigation focused on the neuroprotective effects of THIQ compounds in models of neurodegeneration. The study reported that specific derivatives could significantly reduce neuronal cell death induced by oxidative stress .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInhibition of IL-6/JAK2/STAT3 signaling
NeuroprotectionAntioxidant activity
Modulation of neurotransmitter systemsEnhanced dopamine receptor activity

常见问题

What are the established synthetic routes for (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid?

The compound is synthesized via a multi-step process starting from phenylalanine. Key steps include:

  • Cyclization : Treatment of phenylalanine with formaldehyde and concentrated HCl under reflux to form 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride .
  • Stereochemical Control : Resolution of enantiomers using chiral auxiliaries or enzymatic methods to isolate the (S)-isomer.
  • Salt Formation : Conversion to the hydrobromide salt via neutralization with HBr, followed by recrystallization for purity .
    Methodological validation includes HPLC for enantiomeric excess (>98%) and mass spectrometry for molecular confirmation.

How is the stereochemical integrity of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid verified?

Advanced analytical techniques are employed:

  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .
  • Circular Dichroism (CD) : Detects Cotton effects at 220–250 nm, characteristic of the (S)-enantiomer’s β-bend conformation .
  • Chiral HPLC : Uses columns like Chiralpak® IA with mobile phases containing hexane/isopropanol for baseline separation of enantiomers .

What experimental strategies are used to study the compound’s role in intracellular ion homeostasis?

The compound is applied in cell proliferation assays to monitor K+ dynamics:

  • Cell Synchronization : Serum starvation or chemical blockers (e.g., hydroxyurea) to arrest cells in G0/G1.
  • K+ Quantification : Atomic absorption spectroscopy measures intracellular K+ per µg cellular protein, normalized to cell count .
  • Correlation with Proliferation : Flow cytometry (propidium iodide staining) links K+ levels (e.g., ~250 nmol/mg protein in G1 vs. ~180 nmol/mg in S phase) to cell cycle progression .
  • Controls : Include Na+/H+ exchanger inhibitors (e.g., cariporide) to isolate K+-specific effects .

How does this compound serve as a structural motif in ACE inhibitor design?

The (S)-enantiomer is a critical intermediate in quinapril , an ACE inhibitor:

  • Prodrug Activation : Ester hydrolysis converts quinapril to the active diacid metabolite, quinaprilat, which inhibits angiotensin-converting enzyme (IC₅₀ = 8.3 nM) .
  • Binding Studies : Molecular docking reveals hydrogen bonding between the carboxylic acid group and Zn²+ in the ACE active site.
  • In Vivo Validation : Hypertension models (e.g., SHR rats) show dose-dependent blood pressure reduction (ED₅₀ = 0.1 mg/kg) .

What methodologies optimize its use in peptide engineering for stabilizing secondary structures?

The compound’s constrained conformation enhances peptide stability:

  • Solid-Phase Synthesis : Incorporation via Fmoc chemistry at positions favoring β-turns (e.g., residues i+1/i+2 in a tetrapeptide) .
  • Structural Analysis :
    • NMR : NOESY cross-peaks confirm intramolecular H-bonds in β-sheet mimics.
    • CD Spectroscopy : Peaks at 208 nm (α-helix) or 218 nm (β-sheet) quantify secondary structure stability .
  • Functional Assays : Protease resistance (e.g., trypsin) is tested via HPLC to measure degradation half-life improvements (e.g., 2-fold increase vs. linear peptides) .

How are contradictions in ion homeostasis data addressed when using this compound?

Discrepancies in Na+/K+ flux studies arise from enantiomer-specific effects:

  • Enantiomer Purity : Ensure >99% (S)-isomer via chiral HPLC to exclude (R)-form interference, which may alter ion channel interactions .
  • Buffer Optimization : Use HEPES-based buffers (pH 7.4) to minimize extracellular pH shifts confounding intracellular measurements .
  • Statistical Models : Multivariate regression accounts for variables like cell density and passage number in long-term cultures .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。